Imidazo[1,2-a]pyridine-7-carbohydrazide
Overview
Description
Imidazo[1,2-a]pyridine-7-carbohydrazide is a heterocyclic compound that belongs to the imidazopyridine family. This class of compounds is known for its diverse pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, anxiolytic, anti-ulcer, and antiprotozoal properties . The imidazo[1,2-a]pyridine skeleton is a key structure in many drugs and biologically active compounds .
Mechanism of Action
- The primary target of Imidazo[1,2-a]pyridine-7-carbohydrazide is MARK4 protein . MARK4 (Microtubule Affinity-Regulating Kinase 4) plays a crucial role in regulating microtubule dynamics and cellular processes.
- This compound affects the NF-kappaB pathway . NF-kappaB is a transcription factor involved in inflammation, immunity, and cell survival.
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridine-7-carbohydrazide plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as protein kinases, which are involved in cell signaling pathways . The compound’s interaction with these enzymes can lead to the modulation of various cellular processes, including cell growth and apoptosis. Additionally, this compound has been found to bind to specific proteins, altering their function and stability . These interactions are often mediated through hydrogen bonding and hydrophobic interactions, which contribute to the compound’s biochemical activity.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis and inhibit cell proliferation . This is achieved through the modulation of cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and growth . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . This can lead to changes in cellular metabolism and the activation of stress response pathways, ultimately affecting cell function and viability.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound has been shown to inhibit the activity of protein kinases by binding to their active sites, preventing substrate phosphorylation . This inhibition can disrupt cell signaling pathways and lead to the induction of apoptosis in cancer cells. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell growth and survival . These molecular interactions highlight the compound’s potential as a therapeutic agent for various diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, allowing for sustained biological activity . Prolonged exposure to the compound can lead to its degradation, resulting in reduced efficacy and potential changes in cellular responses . These temporal effects are important considerations for the compound’s use in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic use, balancing efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . These metabolic processes can lead to the formation of active or inactive metabolites, which can influence the compound’s overall biological activity . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing for its accumulation in target tissues . Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability . These factors are important for understanding the compound’s pharmacodynamics and optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action . The subcellular distribution of this compound can influence its interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Imidazo[1,2-a]pyridine-7-carbohydrazide can be synthesized via a five-component cascade reaction. This method involves the use of cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol . The reaction sequence includes N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization . This catalyst-free approach is advantageous due to its operational simplicity, clean reaction profile, and the use of environmentally benign solvents .
Industrial Production Methods: Industrial production methods for this compound typically involve multicomponent reactions (MCRs) due to their high atom economy, minimal time and cost, and straightforward experimental procedures . These methods are designed to produce functionalized molecules in a single step, making them highly efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridine-7-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . Reaction conditions often involve the use of solvents such as ethanol and water, and the reactions are typically carried out at room temperature or under mild heating .
Major Products: The major products formed from the reactions of this compound include various N-fused heterocyclic compounds . These products are often biologically active and can be used in pharmaceutical applications .
Scientific Research Applications
Imidazo[1,2-a]pyridine-7-carbohydrazide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential anticancer, antiviral, and anti-inflammatory properties . The compound has shown cytotoxic activity against various cancer cell lines, making it a promising candidate for further drug development . Additionally, it has applications in the pharmaceutical industry as a scaffold for the development of new therapeutic agents .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-7-carbohydrazide can be compared with other imidazopyridine derivatives, such as imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide . These compounds share similar structural features but differ in their biological activities and applications . For instance, imidazo[1,2-a]pyridine-6-carbohydrazide has been studied for its antiviral and antifungal properties, while pyrido[1,2-a]pyrimidine-7-carbohydrazide has shown potential as an anticancer agent . The unique combination of functional groups in this compound contributes to its distinct pharmacological profile .
List of Similar Compounds:Properties
IUPAC Name |
imidazo[1,2-a]pyridine-7-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-11-8(13)6-1-3-12-4-2-10-7(12)5-6/h1-5H,9H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJBLZXLLRYHPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717380 | |
Record name | Imidazo[1,2-a]pyridine-7-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
421595-78-0 | |
Record name | Imidazo[1,2-a]pyridine-7-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | imidazo[1,2-a]pyridine-7-carbohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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